molecular formula C52H80N6O20S B1200310 ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid CAS No. 84579-82-8

ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid

Cat. No.: B1200310
CAS No.: 84579-82-8
M. Wt: 1141.3 g/mol
InChI Key: AWNIEFSZNNQBRL-ZCNUETMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NCO 700 involves the condensation of N-(tert-butoxycarbonyl)-L-leucine with 1-(2,3,4-trimethoxybenzyl)piperazine using N-hydroxysuccinimide and dicyclohexylcarbodiimide in dichloromethane. The resulting acylated piperazine is then deprotected with dry hydrochloric acid in ethyl acetate, yielding the leucine derivative. This compound is further condensed with trans-epoxysuccinic acid monoethyl ester using dicyclohexylcarbodiimide and N-hydroxysuccinimide, followed by treatment with sulfuric acid .

Industrial Production Methods: Industrial production methods for NCO 700 are not widely documented, but the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: NCO 700 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of NCO 700, depending on the specific reaction conditions and reagents used.

Mechanism of Action

NCO 700 exerts its effects by inhibiting calcium-activated proteases, which are enzymes involved in the breakdown of proteins. The compound binds to the active site of the protease, preventing it from hydrolyzing peptide bonds. This inhibition can lead to reduced protein degradation and altered cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

84579-82-8

Molecular Formula

C52H80N6O20S

Molecular Weight

1141.3 g/mol

IUPAC Name

ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid

InChI

InChI=1S/2C26H39N3O8.H2O4S/c2*1-7-36-26(32)23-22(37-23)24(30)27-18(14-16(2)3)25(31)29-12-10-28(11-13-29)15-17-8-9-19(33-4)21(35-6)20(17)34-5;1-5(2,3)4/h2*8-9,16,18,22-23H,7,10-15H2,1-6H3,(H,27,30);(H2,1,2,3,4)/t2*18?,22-,23-;/m11./s1

InChI Key

AWNIEFSZNNQBRL-ZCNUETMSSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)[C@H]1[C@@H](O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O

SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.OS(=O)(=O)O

Synonyms

is(ethyl-3-(3-methyl-1-(4-(2,3,4-trimethoxyphenylmethyl)piperazin-1-ylcarbonyl)butylcarbamoyl)oxiran-2-carboxylate)
NCO 700
NCO-700
NCO-700 sulfate
oxiranecarboxylic acid, 3-(((3-methyl-1-((4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, ethyl ester, (2R-(2alpha,3beta(S*)))-, sulfate (2:1)

Origin of Product

United States

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